molecular formula C18H20N2O4S B3570025 N-methyl-N-[4-(morpholine-4-carbonyl)phenyl]benzenesulfonamide

N-methyl-N-[4-(morpholine-4-carbonyl)phenyl]benzenesulfonamide

Cat. No.: B3570025
M. Wt: 360.4 g/mol
InChI Key: AUGMXYLSYAIPDA-UHFFFAOYSA-N
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Description

N-methyl-N-[4-(morpholine-4-carbonyl)phenyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a morpholine ring, a benzenesulfonamide group, and a methyl group attached to the nitrogen atom. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[4-(morpholine-4-carbonyl)phenyl]benzenesulfonamide typically involves multiple steps. One common method is the reaction of N-methylmorpholine with 4-(chlorocarbonyl)phenylbenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[4-(morpholine-4-carbonyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

N-methyl-N-[4-(morpholine-4-carbonyl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.

    Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent. It has shown promising results in inhibiting the growth of certain cancer cell lines and bacteria.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-N-[4-(morpholine-4-carbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and leading to a decrease in the production of bicarbonate ions. This inhibition can disrupt various physiological processes, making it a potential therapeutic agent for conditions like glaucoma and certain cancers.

Comparison with Similar Compounds

Similar Compounds

    N-methylmorpholine: A simpler compound with a similar morpholine ring structure but lacking the benzenesulfonamide group.

    4-methylmorpholine: Another related compound with a methyl group attached to the morpholine ring.

    Benzenesulfonamide: A basic sulfonamide structure without the morpholine and methyl groups.

Uniqueness

N-methyl-N-[4-(morpholine-4-carbonyl)phenyl]benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. The presence of both the morpholine ring and the benzenesulfonamide group allows it to interact with a wide range of molecular targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-methyl-N-[4-(morpholine-4-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-19(25(22,23)17-5-3-2-4-6-17)16-9-7-15(8-10-16)18(21)20-11-13-24-14-12-20/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGMXYLSYAIPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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